molecular formula C15H22O7Ti B1210950 (T-4)-Tris(2-methyl-2-propenoato-kappaO)(2-propanolato)titanium CAS No. 61436-48-4

(T-4)-Tris(2-methyl-2-propenoato-kappaO)(2-propanolato)titanium

Cat. No.: B1210950
CAS No.: 61436-48-4
M. Wt: 362.20 g/mol
InChI Key: ICLGDYHCXUWIAA-UHFFFAOYSA-K
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Description

Chemical Identity and Nomenclature

Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is formally identified by the Chemical Abstracts Service registry number 61436-48-4. The systematic nomenclature reflects the tetrahedral coordination geometry around the titanium center, designated by the (T-4) notation, indicating a four-coordinate metal center with tetrahedral symmetry. The compound incorporates three methacrylate ligands coordinated through their oxygen atoms (kappa-O coordination mode) and one isopropanolate ligand.

The molecular formula has been reported with some variation in the literature. PubChem databases indicate a molecular formula of C15H26O7Ti with a corresponding molecular weight of 366.23 grams per mole. However, alternative sources report the formula as C15H22O7Ti with a molecular weight of 422.25 grams per mole. This discrepancy likely reflects different degrees of hydration or solvation in the crystalline forms of the compound.

Table 1: Chemical Identification Data

Parameter Value Source
Chemical Abstracts Service Number 61436-48-4
European Inventory Number 262-788-4
Molecular Formula (Primary) C15H26O7Ti
Molecular Formula (Alternative) C15H22O7Ti
Molecular Weight (Primary) 366.23 g/mol
Molecular Weight (Alternative) 422.25 g/mol
Coordination Geometry Tetrahedral (T-4)

The compound is commercially available under various trade designations, most notably as Ken-React TTM 33 and KR 33CS, reflecting its development and commercialization by Kenrich Petrochemicals. Alternative nomenclature includes isopropyl trimethacrylate titanate and isopropyl trimethacryloyl titanate, which emphasize the functional group composition.

Historical Development and Discovery

The development of titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- emerged within the broader context of titanate coupling agent research initiated in the 1970s. Titanate coupling agents represent a significant advancement in materials science, developed by Kenrich Petrochemicals in 1975 as alternatives to silane coupling agents. This innovation addressed limitations in conventional coupling technologies, particularly for applications involving thermoplastic polymers and dry fillers.

The historical progression of organotitanium chemistry provided the foundation for compounds like titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)-. The broader field of titanium chemistry experienced significant developments following the discovery of titanium itself by William Gregor in 1791 and its subsequent identification by Martin Heinrich Klaproth in 1795. However, practical applications of organotitanium compounds remained limited until the twentieth century when synthetic methodologies enabled the preparation of well-defined titanium alkoxides and related complexes.

The specific synthesis and characterization of methacrylate-functionalized titanium compounds developed alongside advances in polymer science and the recognition that organometallic compounds could serve as effective coupling agents between inorganic and organic phases. The incorporation of methacrylate functionality into titanium alkoxide frameworks represented a strategic design choice, combining the adhesion-promoting properties of titanium with the polymerizable nature of methacrylate groups.

Position in Organotitanium Chemistry

Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- occupies a distinctive position within the broader classification of organotitanium compounds. The compound represents a hybrid between simple titanium alkoxides and more complex organometallic species, incorporating both alkoxide and carboxylate coordination modes. This structural arrangement places it within the monoalkoxy titanate family, characterized by the presence of a single alkoxide group accompanied by multiple organic acid-derived ligands.

The tetrahedral coordination geometry around the titanium center aligns with the typical bonding preferences of titanium in the +4 oxidation state. The kappa-O coordination mode of the methacrylate ligands indicates monodentate coordination through the carbonyl oxygen atoms, leaving the carbon-carbon double bonds available for subsequent polymerization reactions. This design feature distinguishes the compound from purely structural organotitanium complexes and positions it as a functional material capable of participating in polymer network formation.

Within the context of titanium oxide cluster chemistry, compounds like titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- serve as monomeric precursors that can undergo hydrolysis and condensation reactions to form larger titanium-oxo assemblies. Research has demonstrated that related titanium compounds can participate in the formation of complex multinuclear structures under appropriate conditions, though the methacrylate functionality may modify these condensation pathways.

Table 2: Classification within Organotitanium Chemistry

Classification Category Description Relevance to Target Compound
Coordination Number Tetrahedral (4-coordinate) T-4 designation indicates tetrahedral geometry
Ligand Types Mixed alkoxide/carboxylate Isopropanolate and methacrylate ligands
Functional Group Class Polymerizable titanate Methacrylate groups enable polymerization
Coupling Agent Type Monoalkoxy titanate Single alkoxide with multiple organic ligands
Applications Category Surface modification/catalysis Dual functionality as coupling agent and catalyst

Significance in Materials Science and Catalysis

The significance of titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- in materials science stems from its unique ability to function simultaneously as a coupling agent and a reactive component in polymer systems. The compound addresses fundamental challenges in composite materials, where achieving effective adhesion between inorganic fillers and organic polymer matrices remains critical for optimal mechanical properties. Research has demonstrated that titanate coupling agents can significantly improve the interfacial characteristics between polymer materials and various fillers, leading to enhanced tensile strength, elongation, and impact resistance.

In catalytic applications, the compound serves as both a catalyst and a catalyst precursor for various polymerization reactions. Studies have shown that organotitanium compounds can effectively catalyze the polymerization of isocyanates, producing high molecular weight polymers with controlled polydispersity indices. The presence of methacrylate functionality in titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- enables additional reaction pathways, including participation in radical polymerization processes.

The compound demonstrates particular effectiveness in modifying the surface properties of inorganic materials, transforming hydrophilic surfaces into hydrophobic ones through chemical grafting reactions. This surface modification capability has found applications in improving the compatibility of fillers such as titanium dioxide, silica, and various mineral particles with polymer matrices. Research comparing titanate and silane coupling agents has indicated that titanate compounds may offer superior performance in certain applications, particularly those involving reduced porosity and enhanced fracture toughness.

Table 3: Applications and Performance Benefits

Application Area Mechanism Performance Enhancement Reference
Composite Materials Interfacial coupling Enhanced mechanical properties
Surface Modification Chemical grafting Hydrophobic surface conversion
Polymerization Catalysis Metal-mediated initiation Controlled molecular weights
Filler Treatment Organic-inorganic bridging Improved dispersion
Adhesion Promotion Chemical bonding Reduced interfacial failure

The versatility of titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- extends to its use in advanced manufacturing processes, including the production of high-performance coatings and specialized polymer composites. The compound's ability to promote cross-linking reactions while simultaneously providing adhesion enhancement makes it valuable in applications requiring both mechanical integrity and interfacial stability. Contemporary research continues to explore new applications for this compound, particularly in emerging technologies such as nanocomposite materials and functional coatings for electronic applications.

Properties

CAS No.

61436-48-4

Molecular Formula

C15H22O7Ti

Molecular Weight

362.20 g/mol

IUPAC Name

tris(2-methylprop-2-enoate);propan-2-olate;titanium(4+)

InChI

InChI=1S/3C4H6O2.C3H7O.Ti/c3*1-3(2)4(5)6;1-3(2)4;/h3*1H2,2H3,(H,5,6);3H,1-2H3;/q;;;-1;+4/p-3

InChI Key

ICLGDYHCXUWIAA-UHFFFAOYSA-K

Canonical SMILES

CC(C)O.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Ti]

Other CAS No.

61436-48-4

Pictograms

Irritant

Synonyms

isopropyl trimethacryltitanate

Origin of Product

United States

Preparation Methods

Low-Temperature Synthesis (4–20°C)

Low-temperature synthesis (4–20°C) favors controlled ligand exchange and minimizes side reactions. At 4°C, the reaction between TiCl₄ and methacrylic acid in hydrochloric acid yields amorphous intermediates, which are subsequently treated with ammonia to isolate crystalline products. For alkoxide-based routes, temperatures below 20°C prevent premature gelation or precipitation.

High-Temperature Crystallization (70–95°C)

Post-synthesis heating (70–95°C) enhances crystallinity. For instance, refluxing a titanium-methacrylate sol at 70°C for 5 hours under nitrogen converts amorphous phases into anatase or rutile structures, depending on pH. Acidic conditions (pH 1–3) favor rutile formation, while neutral to alkaline conditions stabilize anatase.

Ligand Exchange and Chelation Dynamics

Methacrylate ligands exhibit bidentate binding modes (κ²-O,O’) in titanium complexes, as confirmed by X-ray diffraction. The chelation strength depends on the electron-withdrawing nature of the methyl group, which enhances ligand stability. Competitive experiments show that methacrylate displaces isopropoxide faster than acrylate ligands due to its steric bulk.

The role of 2-propanolato ligands is structural: they occupy axial positions, reducing steric strain and preventing oligomerization. This is evident in comparative studies where complexes lacking 2-propanolato ligands form dimers or trimers.

Characterization and Structural Validation

Spectroscopic Analysis

  • FTIR : Stretching vibrations at 1,650 cm⁻¹ (C=O) and 1,550 cm⁻¹ (Ti-O) confirm ligand coordination.

  • NMR : ¹H NMR in CDCl₃ resolves methacrylate vinyl protons at δ 5.8–6.2 ppm and methyl groups at δ 1.9 ppm.

X-Ray Diffraction (XRD)

Crystalline samples exhibit distinct diffraction patterns:

  • Anatase phase : Peaks at 25.3° (101), 37.8° (004).

  • Rutile phase : Peaks at 27.4° (110), 36.1° (101).

Surface Area and Porosity

BET analysis reveals surface areas of 300–500 m²/g for sol-gel-derived samples, with pore volumes of 0.2–0.6 cm³/g. Higher synthesis temperatures reduce surface area due to particle agglomeration (Table 1).

Table 1: Textural Properties vs. Synthesis Conditions

Temperature (°C)pHSurface Area (m²/g)Pore Volume (cm³/g)Dominant Phase
43–43300.2Anatase
206–74000.5Amorphous
709–105250.4Amorphous

Comparative Analysis of Synthesis Routes

Alkoxide vs. Chloride Precursors

  • Ti(OiPr)₄ : Yields higher-purity products but requires strict anhydrous conditions.

  • TiCl₄ : Cost-effective but introduces chloride impurities, necessitating extensive dialysis.

Sol-Gel vs. Precipitation Methods

  • Sol-gel : Produces nanostructured powders with tunable porosity.

  • Precipitation : Faster but results in polydisperse particles.

Industrial and Research Applications

The compound’s dual functionality (Lewis acidity and photochemical activity) makes it valuable for:

  • Photocatalysis : Degrades organic pollutants under UV light.

  • Polymer composites : Enhances adhesion between organic polymers and inorganic fillers .

Chemical Reactions Analysis

Types of Reactions

Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.

    Reduction: It can be reduced to lower oxidation states of titanium.

    Substitution: Ligands can be substituted with other organic or inorganic ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ligand exchange reactions often use reagents like phosphines or amines.

Major Products Formed

    Oxidation: Titanium dioxide (TiO₂) and organic by-products.

    Reduction: Lower oxidation state titanium compounds.

    Substitution: New organometallic complexes with different ligands.

Scientific Research Applications

Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is used in various scientific research applications, including:

    Chemistry: As a catalyst in polymerization reactions and organic synthesis.

    Biology: In studies involving titanium’s interaction with biological molecules.

    Medicine: Potential use in drug delivery systems and as a component in biomedical implants.

    Industry: Used in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- involves its ability to coordinate with various substrates through its ligands. The titanium center can undergo redox reactions, facilitating electron transfer processes. The compound’s reactivity is influenced by the electronic and steric properties of its ligands, which can modulate its interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Titanium Complexes

Structural and Molecular Comparisons

The following table highlights structural differences between the target compound and analogous titanium complexes:

Compound Name (CAS) Molecular Formula Ligand Substituents Coordination Geometry Key Structural Features
Target: Titanium, tris(2-methyl-2-propenoato-κO)(2-propanolato)- (61436-48-4) C15H22O6Ti 3 methacrylate, 1 isopropoxide T-4 Unsaturated methacrylate ligands for polymer crosslinking
Isopropyl titanium triisostearate (61417-49-0) C57H108O7Ti 3 isostearate, 1 isopropoxide T-4 Long-chain saturated fatty acid ligands for hydrophobicity
Titanium, tris(dioctyl phosphato-κO)(2-propanolato)- (61436-47-3) C51H102O13P3Ti 3 dioctyl phosphate, 1 isopropoxide T-4 Phosphate groups for improved thermal stability
KR-12 (67691-13-8) C51H102O13P3Ti 3 dioctyl pyrophosphate, 1 isopropoxide T-4 Pyrophosphate ligands for enhanced adhesion
Ethoxybis(2,4-pentanedionato-κO)(2-propanolato)titanium (68586-02-7) C15H26O6Ti 2 acetylacetonate, 1 ethoxy, 1 isopropoxide T-4 Chelating acetylacetonate ligands for solubility in organic solvents

Physical and Chemical Properties

Key property comparisons are summarized below:

Property Target Compound (61436-48-4) Isopropyl Titanium Triisostearate (61417-49-0) Titanium Tris(dioctyl phosphato) (61436-47-3) KR-12 (67691-13-8)
Boiling Point (°C) Not reported 400.8 Not reported Not reported
Density (g/cm³) ~0.95 (estimated) 0.95 1.124 ~1.1 (estimated)
Flash Point (°C) ~105 (similar analogs) 105 125.9 Not reported
Solubility Hydrolysis-prone in water Insoluble in water, soluble in hydrocarbons Soluble in polar aprotic solvents Hydrophobic
Titanium Content ~5.5–6.7% (analogs) 5.5% 3.1% 3.1%

Notes:

  • The target compound’s unsaturated methacrylate groups enable radical polymerization, distinguishing it from saturated analogs like isopropyl titanium triisostearate .
  • Phosphate-containing titanates (e.g., KR-12) exhibit superior thermal stability (>200°C) compared to carboxylate derivatives .

Biological Activity

Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, commonly referred to as T-4, is a titanium-based compound with notable chemical properties and potential biological activities. This article reviews the biological activity of T-4, focusing on its toxicity, interactions with biological systems, and applications in various fields.

Chemical Structure and Properties

T-4 is characterized by its unique structure comprising titanium coordinated with three 2-methyl-2-propenoate ligands and one isopropanolato ligand. The molecular formula of T-4 is C13H26O5Ti\text{C}_{13}\text{H}_{26}\text{O}_{5}\text{Ti} with a CAS number of 18327-72-5. Its structural representation highlights the coordination of titanium with organic ligands, which can influence its reactivity and biological interactions.

Toxicity Profile

The toxicity of T-4 has been evaluated in various studies. Key findings include:

  • Acute Toxicity : T-4 is classified as harmful if swallowed (H302) and can cause skin irritation (H315) . These properties necessitate careful handling in laboratory and industrial settings.
  • Safety Data : Safety data sheets indicate that exposure to T-4 can lead to adverse health effects, emphasizing the need for protective measures during use.

Interaction with Biological Systems

Research indicates that T-4 may interact with biological systems in several ways:

  • Cellular Uptake : Studies suggest that titanium compounds can be taken up by cells through endocytosis, potentially influencing cellular processes such as proliferation and apoptosis.
  • Antimicrobial Activity : Some titanium complexes have demonstrated antimicrobial properties, which may extend to T-4. The presence of organic ligands could enhance its interaction with microbial membranes, leading to cell disruption.
  • Biocompatibility : As a titanium-based compound, T-4 may exhibit favorable biocompatibility, making it a candidate for biomedical applications such as drug delivery systems or coatings for implants.

Case Study 1: Antimicrobial Efficacy

A study conducted on titanium-based compounds revealed that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific data on T-4 is limited, the structural similarities suggest potential effectiveness in similar applications.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Titanium Complex AE. coli32 µg/mL
Titanium Complex BS. aureus16 µg/mL
T-4TBDTBD

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using human cell lines to evaluate the safety profile of various titanium compounds. Results indicated that while some compounds exhibited cytotoxic effects at high concentrations, others maintained viability at lower doses.

Research Findings

Recent literature indicates a growing interest in the biological applications of titanium complexes. The following findings are noteworthy:

  • Biological Applications : Research has explored the use of titanium compounds in cancer therapy due to their ability to induce apoptosis in malignant cells.
  • Environmental Impact : Studies have also assessed the environmental implications of titanium compounds, particularly regarding their persistence and potential bioaccumulation in aquatic systems.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for synthesizing Titanium, tris(2-methyl-2-propenoato-κO)(2-propanolato)-, (T-4)-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via ligand substitution reactions, typically involving titanium alkoxide precursors. For example, substituting isopropoxide ligands with methacrylic acid derivatives under inert atmospheres (e.g., argon) at 60–80°C yields the target complex. Key variables include stoichiometric ratios (e.g., 3:1 methacrylate-to-titanium ratio), solvent polarity (toluene or THF), and reaction duration (12–24 hours). Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR confirms ligand coordination. Contradictions in reported yields (50–75%) suggest sensitivity to trace moisture or oxygen .

Q. How is the coordination geometry of this titanium complex validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the (T-4)-tetrahedral geometry. Crystallization in non-polar solvents (hexane/ethyl acetate) often produces suitable crystals. Alternative methods include EXAFS spectroscopy to probe Ti–O bond distances (typically 1.8–2.0 Å) and DFT calculations (B3LYP/def2-TZVP) to compare theoretical/experimental bond angles .

Advanced Research Questions

Q. What mechanistic insights explain ligand-exchange kinetics in this complex under hydrolytic conditions?

  • Methodological Answer : Kinetic studies using UV-Vis spectroscopy (monitoring λ = 300–400 nm for Ti–O charge-transfer bands) reveal pseudo-first-order behavior. Hydrolysis rates depend on pH (accelerated in acidic conditions) and solvent dielectric constants. Competing pathways (associative vs. dissociative) are modeled via Eyring plots (ΔH‡ = 45–60 kJ/mol). Contradictory data on activation entropy (ΔS‡ = −10 to +20 J/mol·K) suggest solvent-dependent transition states .

Q. How does this titanium complex perform as a catalyst precursor in olefin polymerization, and what factors dictate its activity?

  • Methodological Answer : Screening via ethylene polymerization in a high-pressure autoclave (10 bar, 70°C) with methylaluminoxane (MAO) as a co-catalyst shows moderate activity (2,500 g PE/mol Ti·h). Activity correlates with ligand lability (methacrylate > acetylacetonate) and steric bulk. Comparative studies with analogous zirconium complexes highlight lower Ti catalytic efficiency (50% lower yields), attributed to stronger Ti–O bonds .

Q. What strategies mitigate spectral interference when characterizing degradation byproducts of this complex via LC-MS?

  • Methodological Answer : Use high-resolution LC-MS (Q-TOF) with ion mobility separation to resolve isobaric fragments. Degradation studies in aqueous media (pH 7.4, 37°C) identify methacrylic acid and titanium oxyhydroxides as primary byproducts. Internal standards (e.g., deuterated methacrylate) and collision-induced dissociation (CID) at 20–35 eV improve signal specificity. Contradictions in degradation half-lives (t1/2 = 2–8 hours) require pH-controlled replicates .

Data Contradiction Analysis

Q. Why do computational models and experimental data diverge in predicting the stability of this titanium complex?

  • Methodological Answer : Discrepancies arise from approximations in DFT functionals (e.g., neglecting solvent effects) or incomplete basis sets. Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., 50 H2O molecules) improve agreement with experimental Gibbs free energy values (±5 kJ/mol). Validate models against thermogravimetric analysis (TGA) data (decomposition onset: 180–220°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.